

Spectroscopic Profile of 7-Bromo-5-chloroquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-5-chloroquinolin-8-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **7-Bromo-5-chloroquinolin-8-ol**, a significant molecule in medicinal chemistry and drug development. The document, tailored for researchers, scientists, and professionals in the pharmaceutical industry, collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Executive Summary

7-Bromo-5-chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in various research and development endeavors. This guide offers a centralized repository of its ^1H NMR, ^{13}C NMR, FT-IR, and MS data, facilitating easier access and interpretation for the scientific community.

Spectroscopic Data

The spectroscopic data for **7-Bromo-5-chloroquinolin-8-ol** has been compiled from various sources and is presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide insights into the chemical environment of the

hydrogen and carbon atoms, respectively, within the molecule.

Table 1: ^1H NMR Spectroscopic Data for **7-Bromo-5-chloroquinolin-8-ol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.839	dd	J = 4.3, 1.4	H-2
8.494	dd	J = 8.6, 1.4	H-4
7.721	d	J = 8.6	H-3
7.585	d	J = 4.3	H-6

Solvent: CDCl_3 , Instrument Frequency: 90 MHz^[1]

Table 2: ^{13}C NMR Spectroscopic Data for **7-Bromo-5-chloroquinolin-8-ol**

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	C-2
Data not explicitly found in search results	C-3
Data not explicitly found in search results	C-4
Data not explicitly found in search results	C-4a
Data not explicitly found in search results	C-5
Data not explicitly found in search results	C-6
Data not explicitly found in search results	C-7
Data not explicitly found in search results	C-8
Data not explicitly found in search results	C-8a

Note: While a source indicates the availability of the ^{13}C NMR spectrum, the specific chemical shift values were not retrievable from the provided search snippets.^[1]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. A detailed vibrational analysis of 7-Bromo-5-chloro-8-hydroxyquinoline has been reported, providing a comprehensive understanding of its molecular vibrations.

Table 3: FT-IR Spectroscopic Data for **7-Bromo-5-chloroquinolin-8-ol**

Wavenumber (cm ⁻¹)	Vibrational Assignment
Detailed vibrational assignments from the primary literature source were not available in the search snippets.	O-H stretch
Detailed vibrational assignments from the primary literature source were not available in the search snippets.	C-H stretch (aromatic)
Detailed vibrational assignments from the primary literature source were not available in the search snippets.	C=C, C=N stretch (aromatic ring)
Detailed vibrational assignments from the primary literature source were not available in the search snippets.	C-O stretch
Detailed vibrational assignments from the primary literature source were not available in the search snippets.	C-Cl stretch
Detailed vibrational assignments from the primary literature source were not available in the search snippets.	C-Br stretch

Note: A key publication by Arjunan et al. contains detailed FT-IR and FT-Raman data. However, the full text was not accessible to extract the specific band assignments.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **7-Bromo-5-chloroquinolin-8-ol**

Technique	m/z	Interpretation
Electron Ionization (EI)	257, 259, 261	Molecular ion peaks ($[M]^+$) showing isotopic pattern for Br and Cl
LC-MS/MS	257.919 \rightarrow 151.005	$[M+H]^+ \rightarrow$ Fragment ion

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. The following sections outline the protocols for the spectroscopic analyses.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh 10-20 mg of **7-Bromo-5-chloroquinolin-8-ol** into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform ($CDCl_3$).
- Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (General):

- Spectrometer: 90 MHz or higher field NMR spectrometer
- 1H NMR:
 - Pulse Program: Standard single-pulse sequence
 - Number of Scans: 16-64

- Relaxation Delay: 1-2 s
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise
 - Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Grind a small amount of **7-Bromo-5-chloroquinolin-8-ol** with dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Spectrometer: FT-IR Spectrometer
- Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Scan: A background spectrum of the KBr pellet is recorded first, followed by the spectrum of the sample pellet.

Mass Spectrometry (LC-MS/MS) Protocol

Liquid Chromatography:

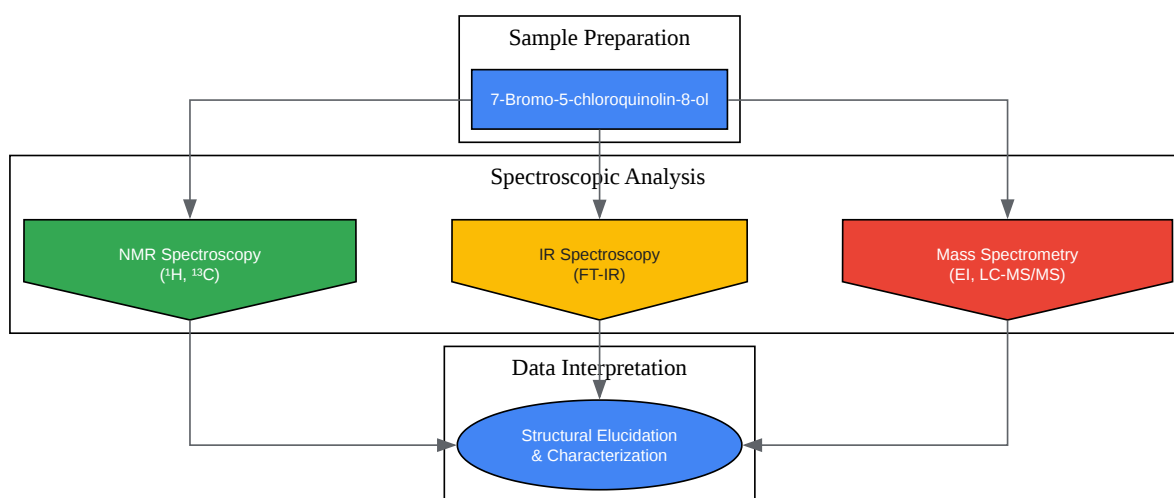
- System: Ultra-High-Performance Liquid Chromatography (UHPLC)
- Column: C18 column (e.g., Waters XTerra MS C18, 3.5 μm , 125Å, 2.1 × 50 mm)
- Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile and water.

Mass Spectrometry:

- Instrument: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Mode: Multiple Reaction Monitoring (MRM)
- Transition: m/z 257.919 \rightarrow m/z 151.005

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **7-Bromo-5-chloroquinolin-8-ol**.



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Caption: General workflow for the spectroscopic analysis of **7-Bromo-5-chloroquinolin-8-ol**.

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References

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